

Application Notes and Protocols: Synthesis of Aziridine-Containing Azabicyclo[4.1.0]heptanes

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Compound of Interest

Compound Name: 3-Benzyl-2H-azirine

Cat. No.: B579731

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Introduction

The aziridine-containing azabicyclo[4.1.0]heptane core is a strained, bicyclic heterocyclic system of significant interest in synthetic and medicinal chemistry. This structural motif serves as a versatile intermediate in the stereoselective synthesis of various nitrogen-containing compounds, including substituted piperidines and azepanes. Notably, derivatives of this scaffold have been instrumental in the synthesis of biologically active natural products such as the protein kinase inhibitor balanol and the glycosidase inhibitor fagomine, highlighting its importance in drug discovery and development.

These application notes provide detailed protocols for the synthesis of aziridine-containing azabicyclo[4.1.0]heptanes, summarize key quantitative data, and illustrate the synthetic workflows and relevant biological pathways.

I. Synthesis via Ring-Expansion of a Bicyclic Aziridinium Ion

A robust and well-documented method for generating substituted piperidines and azepanes involves the formation and subsequent ring-opening of a 1-azoniabicyclo[4.1.0]heptane tosylate intermediate. This strategy offers high regio- and stereoselectivity. The overall workflow begins with the tosylation of a 2-(4-hydroxybutyl)aziridine, which then undergoes intramolecular

cyclization to form the stable bicyclic aziridinium ion. Nucleophilic attack on this intermediate leads to the desired ring-expanded products.

Step 1: Tosylation

2-(4-Hydroxybutyl)aziridine

p-Toluenesulfonic anhydride, Et₃N, CH₂Cl₂

2-(4-Tosyloxybutyl)aziridine

Step 2: Aziridinium Ion Formation

2-(4-Tosyloxybutyl)aziridine

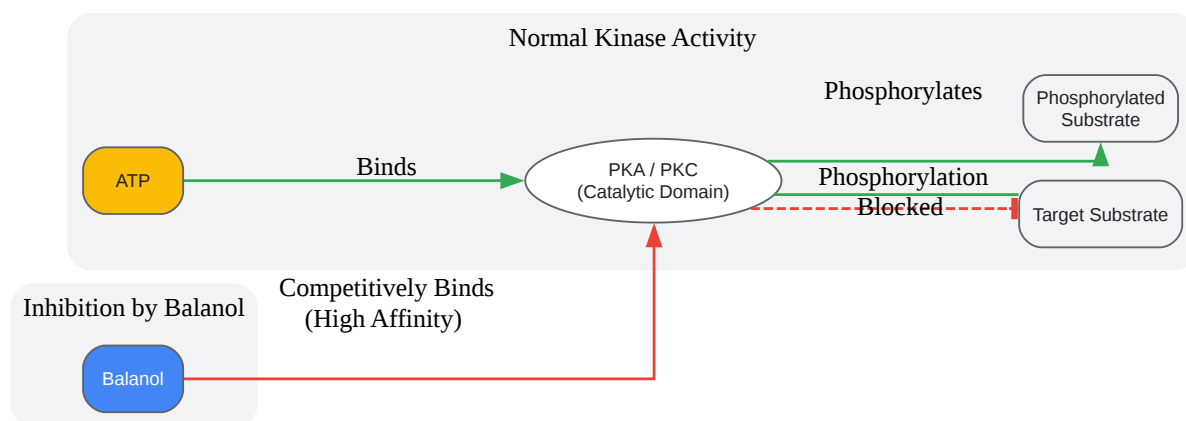
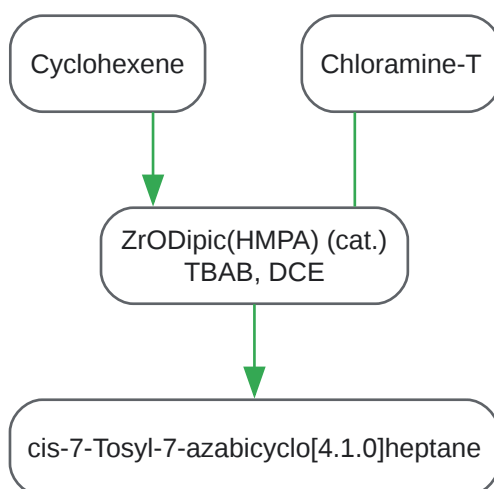
CH₃CN, rt1-Azoniabicyclo[4.1.0]heptane
tosylate

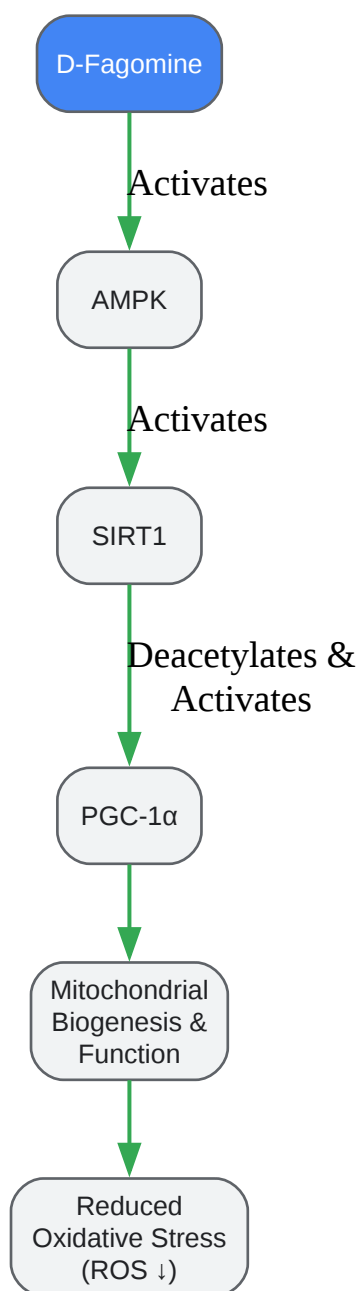
Step 3: Nucleophilic Ring-Expansion

1-Azoniabicyclo[4.1.0]heptane
tosylate

Nucleophile (Nu-)

Substituted Piperidines
(Attack at bridge)Substituted Azepanes
(Attack at bridgehead)





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